molecular formula C10H11N3O2 B12995009 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid

Cat. No.: B12995009
M. Wt: 205.21 g/mol
InChI Key: LPCJEXMQLAHLPX-UHFFFAOYSA-N
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Description

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its therapeutic effects . The pathways involved include the inhibition of kinase signaling pathways and the disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid is unique due to its specific butanoic acid side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-pyrrolo[2,1-f][1,2,4]triazin-5-ylbutanoic acid

InChI

InChI=1S/C10H11N3O2/c1-7(4-10(14)15)8-2-3-13-9(8)5-11-6-12-13/h2-3,5-7H,4H2,1H3,(H,14,15)

InChI Key

LPCJEXMQLAHLPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C2C=NC=NN2C=C1

Origin of Product

United States

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